2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride is a chemical compound belonging to the class of amides. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with methyl acrylate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure optimal reaction rates.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity cyclohexylamine and methyl acrylate.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: Techniques such as crystallization and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclohexyl-N-methylbenzylamine: Similar in structure but differs in the presence of a benzyl group instead of a propanamide group.
N-(2-Aminobenzyl)-N-methylcyclohexanamine: Another related compound with a benzyl group.
Uniqueness
2-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from similar compounds .
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-methylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(11)10(13)12(2)9-6-4-3-5-7-9;/h8-9H,3-7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBIMZSOLAGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-83-7 | |
Record name | Propanamide, 2-amino-N-cyclohexyl-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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